2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-
Description
5-Bromo-1-[(4-methoxyphenyl)methyl]-2(1H)-pyrazinone is a heterocyclic compound featuring a pyrazinone core substituted with a bromine atom at position 5 and a 4-methoxybenzyl group at the N-1 position. Its molecular formula is C₁₂H₁₁BrN₂O₂ (MW: 299.14 g/mol). This compound’s synthesis typically involves halogenation and alkylation steps, as seen in analogous pyrazinone derivatives .
Properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-11(13)14-6-12(15)16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKEGMWUIQMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70833928 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849200-64-2 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazinone precursor with a 4-methoxybenzyl halide in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazinone ring.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinone derivatives .
Scientific Research Applications
Organic Synthesis
2(1H)-Pyrazinone derivatives are utilized as building blocks in organic synthesis. The compound can undergo various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with different functional groups through nucleophilic substitution.
- Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.
The synthetic routes often involve the bromination of 1-(4-methoxyphenyl)pyrazin-2(1H)-one using reagents like bromine or N-bromosuccinimide (NBS) in suitable solvents such as acetic acid or dichloromethane .
The compound has been investigated for potential biological activities:
- Antimicrobial Properties : Studies have indicated that pyrazinone derivatives exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests that 5-bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one may inhibit cancer cell proliferation, making it a candidate for further drug development .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored as a lead compound for drug development due to its unique structural features that may enhance binding affinity to biological targets. The mechanism of action may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the versatility of 2(1H)-Pyrazinone in various applications:
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitution Patterns and Key Features
The table below summarizes structural and functional differences between the target compound and related pyrazinones/thiazinanes:
Spectroscopic and Physicochemical Properties
- NMR Shifts : The ¹³C NMR of the target compound would exhibit a deshielded signal near δ 100–110 ppm for C-5 (due to bromine’s inductive effect), contrasting with δ 80–90 ppm for chloro analogs . The 4-methoxybenzyl group contributes aromatic signals at δ 7.2–7.5 ppm (¹H) and δ 55–60 ppm (OCH₃ in ¹³C) .
- Solubility: The methoxybenzyl group increases lipophilicity (logP ~2.5–3.0) compared to Hyalanone A (logP ~1.8), suggesting better membrane permeability .
Biological Activity
Overview
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- is a heterocyclic compound characterized by a pyrazinone core with a bromine atom at the 5-position and a para-methoxyphenylmethyl substituent at the 1-position. Its molecular formula is C₁₂H₁₁BrN₂O₂, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions can lead to the synthesis of derivatives with modified biological properties.
Biological Activities
Research indicates that compounds within the pyrazinone class, including 2(1H)-Pyrazinone, have demonstrated significant biological activities:
- Anticancer Activity : The compound has shown promise as an inhibitor of protein kinases, which are crucial in regulating cell proliferation. Studies have indicated that it can induce apoptosis in cancer cells through specific interactions with kinase targets .
- Antimicrobial Properties : Preliminary studies suggest that pyrazinones exhibit antibacterial activity against various Gram-positive bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
- Antiviral Potential : Some derivatives of pyrazinones have been explored for their antiviral properties, demonstrating inhibition against certain viral infections by targeting viral enzymes .
Research Findings
Recent studies have highlighted the biological efficacy of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- and its derivatives:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Inhibition of Pim-2 kinase | 10 nM | |
| Inhibition of Pim-1 kinase | 13 nM | |
| Antiproliferative effect on BEL-7402 cells | 0.9 μM | |
| Induction of apoptosis in cancer cells | N/A |
Case Studies
- Inhibition of Protein Kinases : A study demonstrated that derivatives similar to 2(1H)-Pyrazinone exhibited strong inhibitory effects on various protein kinases, which are implicated in cancer progression. The most potent derivative showed an IC50 value significantly lower than conventional chemotherapeutics, indicating its potential as an effective anticancer agent .
- Antimicrobial Activity : Another investigation evaluated the antibacterial properties of pyrazinone derivatives against Staphylococcus aureus and other pathogens. Results indicated that certain compounds displayed significant antibacterial activity with minimal cytotoxicity to human cells, suggesting a favorable therapeutic index .
- Neuroprotective Effects : A recent study focused on the neuroprotective properties of pyrazinones against oxidative stress-induced neuronal death. The compound was shown to reduce cell death in PC12 cells exposed to hydrogen peroxide, indicating potential applications in neurodegenerative disease therapies .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm and aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.01) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization .
How can SHELX and ORTEP-III software be utilized in the crystallographic analysis of this compound?
Q. Advanced
- SHELXL : Refine crystal structures by inputting HKL data, adjusting thermal parameters, and validating against R-factors (< 0.05 for high-resolution data). Use TWIN commands for handling twinned crystals .
- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters. Customize bond lengths/angles using the GUI for publication-quality figures .
What strategies are effective in resolving contradictions in spectroscopic data obtained from different analytical methods?
Q. Advanced
- Cross-Validation : Compare NMR coupling constants with DFT-calculated values to confirm stereochemistry .
- Crystallographic Validation : Overlay X-ray-derived bond lengths/angles with computational models (e.g., Gaussian09) to identify discrepancies .
- Multi-Technique Approach : Combine IR (for functional groups) and HPLC-MS (for purity) to resolve ambiguities in mass fragmentation patterns .
What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Q. Basic
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Test IC₅₀ values against kinases (e.g., EGFR) via fluorescence-based assays .
How to design a structure-activity relationship (SAR) study for derivatives of this compound to enhance pharmacological properties?
Q. Advanced
- Functional Group Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) at the 3-position to assess impact on bioactivity .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding with the pyrazinone carbonyl) .
What are the challenges in achieving regioselective bromination in the synthesis of pyrazinone derivatives, and how can they be addressed?
Q. Advanced
- Competing Reactions : Bromination at the 3-position may occur due to resonance effects. Mitigate by using directing groups (e.g., -OMe) or low-temperature conditions .
- Validation : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry and rule out side products .
What are the critical parameters to consider when scaling up the synthesis of this compound from milligram to gram scale?
Q. Basic
- Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to prevent precipitation during exothermic reactions .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective isolation .
How can computational chemistry tools aid in predicting the interaction mechanisms of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability .
- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles .
What crystallographic data validation methods ensure the accuracy of the reported crystal structure for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
